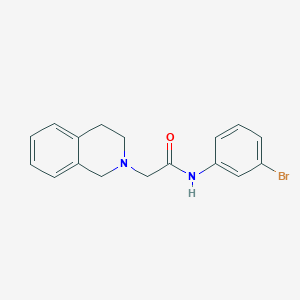![molecular formula C20H24FN3O B6073235 N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6073235.png)
N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide, commonly known as FP1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a small molecule drug that has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
作用机制
The mechanism of action of FP1 is not fully understood. However, it is believed that FP1 works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FP1 has also been shown to modulate the immune system, leading to its anti-inflammatory effects. Additionally, FP1 has been shown to enhance insulin sensitivity, leading to its antidiabetic effects.
Biochemical and Physiological Effects
FP1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that FP1 inhibits the growth and proliferation of cancer cells. Additionally, FP1 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. FP1 has also been shown to enhance insulin sensitivity, leading to improved glucose uptake and utilization.
实验室实验的优点和局限性
One of the main advantages of FP1 is its potential therapeutic applications. FP1 has shown promising results in the treatment of various diseases, making it a potential treatment option for patients. Additionally, FP1 is a small molecule drug, making it easier to synthesize and modify compared to larger molecules. However, one of the limitations of FP1 is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of FP1 is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on FP1. One area of research is to further elucidate the mechanism of action of FP1. This will help to optimize its therapeutic potential and identify potential side effects. Additionally, more studies are needed to determine the safety and efficacy of FP1 in clinical trials. Another area of research is to modify the structure of FP1 to improve its pharmacokinetic and pharmacodynamic properties. This will help to optimize its therapeutic potential and reduce potential side effects. Finally, more studies are needed to determine the potential of FP1 in combination therapy with other drugs. This will help to identify potential synergistic effects and improve its therapeutic potential.
合成方法
The synthesis of FP1 is a complex process that involves several steps. The first step is the preparation of 2-fluorobenzaldehyde, which is then reacted with piperidine to form 2-(2-fluorophenyl)-1-piperidinylmethanol. The resulting compound is then reacted with 2-pyridinemethylamine to form the final product, FP1. The synthesis of FP1 is a time-consuming process that requires expertise in organic chemistry.
科学研究应用
FP1 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various cancers, including breast, lung, and pancreatic cancer. FP1 has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment option for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, FP1 has been shown to have antidiabetic effects, making it a potential treatment option for type 2 diabetes.
属性
IUPAC Name |
N-(2-fluorophenyl)-3-[1-(pyridin-2-ylmethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-18-8-1-2-9-19(18)23-20(25)11-10-16-6-5-13-24(14-16)15-17-7-3-4-12-22-17/h1-4,7-9,12,16H,5-6,10-11,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFOOEOTBICLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6073163.png)
![methyl {3-oxo-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperazinyl}acetate](/img/structure/B6073171.png)

![N-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}-2-methylpropanamide](/img/structure/B6073196.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(1-isopropyl-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6073204.png)
![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6073214.png)

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6073222.png)
![4-benzoyl-2-({[1-(hydroxymethyl)propyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6073230.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methylbutyl)-3-piperidinecarboxamide](/img/structure/B6073248.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B6073258.png)
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)

![3-(methylthio)-11-propyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4'',3'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6073268.png)
